![molecular formula C15H14N2O4 B5624351 2-(4-methoxyphenyl)-N-(3-nitrophenyl)acetamide](/img/structure/B5624351.png)
2-(4-methoxyphenyl)-N-(3-nitrophenyl)acetamide
Overview
Description
2-(4-methoxyphenyl)-N-(3-nitrophenyl)acetamide is an organic compound with a complex structure that includes both methoxy and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(3-nitrophenyl)acetamide typically involves the reaction of 4-methoxyphenylacetic acid with 3-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 3-amino-4-methoxyphenylacetamide.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Pharmacological Applications
Research indicates that 2-(4-methoxyphenyl)-N-(3-nitrophenyl)acetamide exhibits several pharmacological properties:
- Analgesic and Antipyretic Activities : Studies suggest that this compound may act on sensory pathways in the spinal cord and influence brain temperature regulation, making it a candidate for pain management and anti-inflammatory treatments.
- Anticancer Potential : The compound's structural similarities to other known anticancer agents position it as a potential lead compound in cancer research. Its interactions with molecular targets suggest it could inhibit tumor growth .
- Interactions with Cannabinoid Receptors : Preliminary findings indicate that this compound may interact with cannabinoid receptors, which are crucial in pain modulation and inflammation control.
Several studies have documented the biological activities of compounds related to this compound:
- A study highlighted the compound's cytotoxic effects on cancer cell lines, indicating significant growth inhibition while exhibiting low toxicity on normal cell lines (IC50 values ranging from 27.7–39.2 µM against MCF-7, T47-D, and MDA-MB231) .
- Another investigation focused on the compound's interactions with cannabinoid receptors, suggesting its potential as a novel therapeutic agent for pain relief .
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can also influence the compound’s solubility and membrane permeability, affecting its overall activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-3-nitrobenzamide
- 4-methoxy-3-nitrobenzoic acid
- 4-methoxy-3-nitrobenzaldehyde
Uniqueness
2-(4-methoxyphenyl)-N-(3-nitrophenyl)acetamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties.
Biological Activity
2-(4-Methoxyphenyl)-N-(3-nitrophenyl)acetamide, also known as N-(4-methoxy-3-nitrophenyl)acetamide, is an organic compound notable for its potential pharmacological applications. With the molecular formula , this compound features a methoxy group and a nitro group attached to an acetamide structure, which contributes to its unique biological properties. This article reviews the biological activities associated with this compound, focusing on its analgesic, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound's structure is characterized by:
- Methoxy Group : Enhances lipophilicity and may influence receptor interactions.
- Nitro Group : Potentially alters electronic properties, impacting biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Analgesic and Anti-inflammatory Effects
Studies suggest that compounds in the class of 4-alkoxyacetanilides, including this compound, exhibit significant analgesic and anti-inflammatory properties. These effects are primarily attributed to their action on sensory pathways in the spinal cord and modulation of brain temperature regulation mechanisms .
Mechanism of Action :
- Interaction with cannabinoid receptors has been proposed, suggesting a potential therapeutic application in pain management.
- The compound may also influence nitric oxide pathways, which are crucial in pain signaling .
2. Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have shown promising results against various cancer cell lines. For instance, studies utilizing the MTT assay demonstrated cytotoxicity against liver carcinoma cells (HEPG2-1) with an IC50 value indicating effective dose-response relationships .
Cytotoxicity Data :
3. Structure-Activity Relationship (SAR)
The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups plays a critical role in modulating the biological activity of this compound. SAR studies indicate that:
- Electron-donating groups enhance cytotoxicity.
- Electron-withdrawing groups , such as nitro groups, may reduce potency due to their electronic effects on the overall structure .
Case Studies and Research Findings
Recent studies have elaborated on the synthesis and biological evaluation of derivatives related to this compound:
- Synthesis Methodology : The synthesis of this compound typically involves nitration followed by acetamide formation, yielding crystals suitable for characterization via X-ray diffraction.
- Biotransformation Studies : Investigations into the biotransformation pathways reveal that similar compounds undergo oxidative dealkylation, producing active metabolites that contribute to their pharmacological effects .
-
Comparative Analysis : Other structurally similar compounds were evaluated for their biological activities, revealing insights into how variations in substituents affect their efficacy:
- N-(4-hydroxyphenyl)acetamide exhibited similar analgesic properties but lacked the nitro group.
- N-(3-nitrophenyl)acetamide showed reduced activity compared to its methoxy-substituted counterpart.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(3-nitrophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-21-14-7-5-11(6-8-14)9-15(18)16-12-3-2-4-13(10-12)17(19)20/h2-8,10H,9H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHWICPHGVTWBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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